5-Ethyl-2-methylpyridine borane
Overview
Description
5-Ethyl-2-methylpyridine borane is an organic compound with the chemical formula C8H14BN. It is a borane complex of 5-ethyl-2-methylpyridine, which is a derivative of pyridine. This compound is of interest due to its strong reducing properties and its applications in organic synthesis.
Preparation Methods
5-Ethyl-2-methylpyridine borane can be synthesized through several methods. One common method involves the reaction of 5-ethyl-2-methylpyridine with diborane in an organic solvent such as toluene. The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation . Another method involves the reaction of 5-ethyl-2-methylpyridine with borane-tetrahydrofuran complex .
Chemical Reactions Analysis
5-Ethyl-2-methylpyridine borane undergoes various types of chemical reactions, primarily due to its strong reducing properties. Some of the common reactions include:
Reduction Reactions: It can reduce aldehydes, ketones, and oximes to their corresponding alcohols.
Addition Reactions: It can participate in organometallic cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Catalytic Hydrogenation: It can be used as a catalyst in hydrogenation reactions.
Scientific Research Applications
5-Ethyl-2-methylpyridine borane has several applications in scientific research:
Organic Synthesis: It is widely used as a reducing agent in the synthesis of various organic compounds.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methylpyridine borane primarily involves its ability to donate hydride ions (H-) to other molecules. This hydride transfer is facilitated by the borane group, which acts as a source of hydride ions. The compound can reduce various functional groups, such as carbonyl groups, by transferring hydride ions to them, resulting in the formation of alcohols .
Comparison with Similar Compounds
5-Ethyl-2-methylpyridine borane can be compared with other borane complexes, such as:
Borane-tetrahydrofuran complex: Similar reducing properties but different solubility and stability profiles.
Borane-dimethyl sulfide complex: Another commonly used reducing agent with different reactivity and selectivity.
These comparisons highlight the unique properties of this compound, such as its strong reducing ability and its suitability for specific organic synthesis applications.
Properties
InChI |
InChI=1S/C8H11N.B/c1-3-8-5-4-7(2)9-6-8;/h4-6H,3H2,1-2H3; | |
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Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEPQDBAIMZCGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CCC1=CN=C(C=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006873-58-0, 1014979-56-6 | |
Record name | 5-Ethyl-2-methylpyridine borane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Ethyl-2-methylpyridine borane complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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